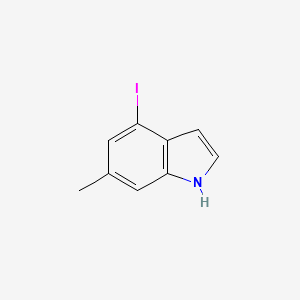

4-iodo-6-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOSEVMXVPERCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444801 | |

| Record name | 4-iodo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-28-1 | |

| Record name | 4-iodo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Deiodination:the Carbon Iodine Bond is the Weakest of the Carbon Halogen Bonds and is Susceptible to Reductive Cleavage. This Process, Known As Reductive Dehalogenation or Hydrodehalogenation, Would Convert 4 Iodo 6 Methyl 1h Indole into 6 Methyl 1h Indole. This Reaction Can Be Achieved Through Various Methods:

Rearrangement Reactions

Rearrangement reactions provide pathways to structurally diverse isomers and are fundamental in organic synthesis. For the indole (B1671886) scaffold, several types of rearrangements are known, most notably sigmatropic rearrangements.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. In indole chemistry, this reaction is typically applied to allyl aryl ethers, specifically allyloxyindoles. For 4-iodo-6-methyl-1H-indole to undergo a Claisen rearrangement, it would first need to be converted into an appropriate precursor, such as a 5-allyloxy or 7-allyloxy derivative.

For instance, rearrangement of a hypothetical 5-allyloxy-4-iodo-6-methyl-1H-indole would be expected to proceed regioselectively. The nih.govnih.gov-sigmatropic shift would likely yield a dearomatized intermediate, which would then tautomerize to restore aromaticity, placing the allyl group at the C-4 position and displacing the iodo group, or potentially at the C-6 position if that site were unsubstituted. However, the dearomative Claisen rearrangement of 3-indolyl alcohols has also been studied, providing a route to 2,2-disubstituted indolines. This demonstrates that the indole nucleus itself can participate directly in the rearrangement, temporarily disrupting its aromaticity.

While the Fischer indole synthesis is a method for forming the indole ring itself, its mechanism contains a key rearrangement step that is central to indole chemistry. The reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. The resulting phenylhydrazone tautomerizes to an ene-hydrazine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. This rearrangement breaks the weak N-N bond and forms a C-C bond, ultimately leading to the indole structure after cyclization and elimination of ammonia. Understanding this inherent reactivity provides context for the types of transformations the indole scaffold can be predisposed to under acidic and thermal conditions.

Reactivity and Reaction Mechanisms of 4 Iodo 6 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Indoles are electron-rich heterocyclic compounds that readily undergo electrophilic aromatic substitution (EAS). researchgate.net The preferred site of attack is typically the C3 position of the pyrrole (B145914) ring, as this pathway leads to a more stable cationic intermediate. study.combhu.ac.in

Regioselectivity Influenced by Iodine and Methyl Substituents

The regioselectivity of EAS on 4-iodo-6-methyl-1H-indole is a result of the combined electronic effects of the methyl and iodo substituents, as well as the intrinsic reactivity of the indole nucleus.

Indole Nucleus: The lone pair of electrons on the nitrogen atom increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than the benzene (B151609) ring. quora.com Attack at C3 is favored over C2 because it allows the positive charge in the intermediate to be delocalized without disrupting the aromaticity of the benzene ring. study.combhu.ac.in

Methyl Group (C6): The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. It activates the benzene ring, directing electrophiles to the ortho (C5, C7) and para (C4) positions. wikipedia.org However, since the pyrrole ring is inherently more reactive towards electrophiles, the primary effect of the C6-methyl group is a general increase in the nucleophilicity of the indole system.

Iodine Atom (C4): The iodine atom exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, through resonance (+R), its lone pairs can donate electron density to the ring, acting as an ortho-para director.

Mechanistic Insights into C3-Substitution Preferences

The preference for electrophilic attack at the C3 position of the indole ring is a well-established phenomenon rooted in the relative stability of the resulting cationic intermediate (sigma complex or arenium ion). study.com

When an electrophile (E+) attacks the C3 position, a carbocation intermediate is formed. This intermediate is stabilized by resonance, with the positive charge delocalized over the C2 atom and the nitrogen atom. Crucially, the aromatic sextet of the fused benzene ring remains intact throughout this resonance stabilization. study.com

In contrast, an attack at the C2 position leads to an intermediate where the positive charge can also be delocalized. However, all resonance structures for the C2-adduct that involve the nitrogen lone pair disrupt the aromaticity of the benzene ring. study.com This disruption results in a significantly less stable intermediate compared to the one formed from C3 attack. Consequently, the activation energy for C3 substitution is much lower, making it the kinetically and thermodynamically favored pathway. bhu.ac.in

Nucleophilic Substitution at the Iodinated Position (C4)

The carbon-iodine bond at the C4 position is a key site for functionalization via nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for such transformations due to the relatively weak C-I bond and the good leaving group ability of the iodide.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the C4 position of the indole ring. These reactions are central to the synthesis of complex, functionalized indole derivatives. clockss.orgnih.gov

Heck Reaction: The Heck reaction couples the C4 position with alkenes to form a new C-C bond, yielding 4-alkenyl-6-methyl-1H-indoles. organic-chemistry.org The reaction typically involves a palladium(0) catalyst, a base, and a phosphine (B1218219) ligand. The catalytic cycle proceeds through oxidative addition of the aryl iodide to the Pd(0) complex, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. nih.govnih.gov

Sonogashira Reaction: This reaction enables the formation of a C-C bond between the C4 position and a terminal alkyne, producing 4-alkynyl-6-methyl-1H-indoles. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate, followed by reductive elimination. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction couples the C4-iodo group with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond, leading to 4-aryl or 4-vinyl derivatives. wikipedia.orgyoutube.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. wikipedia.org

| Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Heck | Alkene | 4-Alkenyl-6-methyl-1H-indole | Pd(0) complex, Base (e.g., Et3N) |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-6-methyl-1H-indole | Pd(0) complex, Cu(I) salt, Amine Base |

| Suzuki | Organoboron Reagent | 4-Aryl/Vinyl-6-methyl-1H-indole | Pd(0) complex, Base (e.g., K2CO3) |

C-C and C-N Bond Formations

Beyond the classic named reactions, the C4-iodo group serves as a versatile handle for introducing a variety of carbon and nitrogen nucleophiles.

C-C Bond Formation: Other palladium-catalyzed reactions, such as Stille (with organostannanes) and Negishi (with organozinc reagents) couplings, can also be employed to form C-C bonds at the C4 position, further expanding the synthetic utility of this compound. researchgate.net These methods offer alternative routes to biaryl and other complex structures.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org Applying this reaction to this compound allows for the introduction of primary and secondary amines at the C4 position. The reaction requires a palladium catalyst, a suitable phosphine ligand (often sterically bulky), and a strong base. beilstein-journals.orglibretexts.org This transformation is crucial for synthesizing compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Transformations Involving the Methyl Group

The methyl group at the C6 position, while generally less reactive than the pyrrole ring or the C-I bond, can undergo functionalization under specific conditions. These transformations typically require radical or strong basic conditions to activate the C-H bonds of the methyl group.

Reactions involving the functionalization of methyl groups on heterocyclic systems often proceed via deprotonation or radical pathways. nih.govresearchgate.net

Oxidative and Reductive Pathways of Functionalized Indoles

The presence of both an oxidizable heterocyclic ring and a reducible carbon-iodine bond means that this compound can undergo a variety of oxidative and reductive transformations depending on the reagents and reaction conditions.

The electron-rich pyrrole ring of indole is susceptible to oxidation. Simple oxidants can selectively oxidize indole to oxindole. For functionalized indoles like this compound, more aggressive oxidation can lead to the cleavage of the C2-C3 double bond, a reaction that has been explored for the synthesis of other heterocyclic systems.

An iodine-promoted method has been developed for the oxidative cleavage of the C2–C3 bond in indole structures to form amide bonds, leading to quinazolin-4(3H)-ones. This process involves molecular oxygen and is catalyzed by molecular iodine, which is particularly relevant for an iodinated substrate. The proposed mechanism involves the initial formation of an iodinated intermediate, which then undergoes oxidation, ring-opening, and intermolecular cyclization. Given that this compound already possesses an iodine atom, its interaction with an iodine-based catalytic system would be of significant mechanistic interest.

The general mechanism for such an oxidative cleavage is believed to proceed through several steps:

Oxidation of the indole to a 3H-indol-3-one intermediate.

A subsequent Baeyer–Villiger-type oxidative expansion to form a benzoxazinone.

Reaction with a nitrogen source (like an ammonium (B1175870) salt) to yield the final amide-containing product.

The methyl group at the C-6 position, being electron-donating, would enhance the electron density of the indole ring system, potentially making it more susceptible to initial oxidative attack compared to unsubstituted indole.

Table 1: Conditions for Iodine-Promoted Oxidative Cleavage of Indoles

| Substrate | Catalyst/Reagents | Base | Solvent | Temp. (°C) | Time (h) | Product |

| 2-Phenylindole | I₂ (1.2 equiv), NH₄HCO₃ (1.5 equiv) | K₂CO₃ (2 equiv) | Ethyl acetate | 80 | 4 | Quinazolin-4(3H)-one derivative |

| Indole (general) | I₂ (50 mol%), TBHP (3 equiv) | K₂CO₃ (2 equiv) | Varies | RT-80 | 4-12 | Tryptanthrin derivative |

Two primary reductive pathways are conceivable for this compound: reduction of the pyrrole ring and reductive deiodination of the benzene ring.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 6 Methyl 1h Indole

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition. By providing an exact mass measurement, often to within a few parts per million, HRMS offers definitive confirmation of a compound's molecular formula. For 4-iodo-6-methyl-1H-indole, HRMS analysis is critical to verify the presence and stoichiometry of carbon, hydrogen, iodine, and nitrogen atoms.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈IN |

| Calculated Monoisotopic Mass | 256.9752 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z [M+H]⁺ | Data not available in search results |

| Mass Accuracy (ppm) | Data not available in search results |

No specific experimental HRMS data for this compound was found in the provided search results. The table reflects the expected molecular formula and calculated mass.

Advanced Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic connectivity and chemical environment of nuclei within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl protons, and the N-H proton.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy probes the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal. This is instrumental in confirming the number of carbon atoms and identifying the chemical nature of each, such as aromatic, aliphatic, or those attached to heteroatoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, including the connections to quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| N-H | Broad singlet | - |

| C2-H | Multiplet | ~125 |

| C3-H | Multiplet | ~102 |

| C4 | - | ~95 |

| C5-H | Doublet | ~130 |

| C6 | - | ~132 |

| C7-H | Singlet | ~120 |

| C3a | - | ~128 |

| C7a | - | ~137 |

| CH₃ | Singlet (~2.4 ppm) | ~21 |

X-ray Crystallography for Solid-State Structure Elucidation and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule, confirming its connectivity and stereochemistry. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the compound.

No experimental X-ray crystallographic data for this compound was found in the provided search results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, providing a molecular fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, aromatic C-H stretches, C=C stretching of the indole ring, and C-H bending vibrations of the methyl group. The C-I stretching vibration would likely appear in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-I bond would be expected to give rise to distinct Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | ~3400 | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | FT-IR, Raman |

| C=C Aromatic Stretch | 1600-1450 | FT-IR, Raman |

| N-H Bend | ~1550 | FT-IR |

| C-H Bend (Methyl) | ~1450, ~1375 | FT-IR |

| C-I Stretch | 600-500 | Raman, Far-IR |

This table is based on characteristic vibrational frequencies for similar functional groups. No specific experimental FT-IR or Raman data for this compound was found in the provided search results.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the indole chromophore. The positions and intensities of these bands are influenced by the substituents on the indole ring.

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent. The fluorescence emission spectrum, along with the quantum yield and lifetime, would provide valuable information about the excited state properties of this compound.

No specific experimental UV-Vis absorption or fluorescence data for this compound was found in the provided search results.

Computational and Theoretical Studies of 4 Iodo 6 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, gas-phase view of electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. niscpr.res.inresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various chemical properties. niscpr.res.inacs.org For a molecule like 4-iodo-6-methyl-1H-indole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can determine its optimized geometry, dipole moment, and the distribution of electrostatic potential on the molecular surface. niscpr.res.inniscpr.res.in

These calculations are critical for predicting reactivity. For instance, the molecular electrostatic potential (MEP) map would highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In indole (B1671886) derivatives, the electron density is typically high around the pyrrole (B145914) ring, but the presence of an electron-withdrawing iodine atom and an electron-donating methyl group would modulate this distribution, influencing its interaction with other molecules. rsc.org Theoretical calculations for substituted indoles have shown that such predictions correlate well with experimental observations of their oxidation potentials and subsequent chemical reactions. rsc.org

Table 1: Illustrative DFT-Calculated Properties for an Indole Derivative Note: These are representative values for a substituted indole and not specific experimental or calculated values for this compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -450.123 | Represents the total electronic energy of the molecule; used for stability comparisons. |

| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| HOMO Energy (eV) | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.6 eV | Correlates with chemical reactivity and electronic excitation energy. niscpr.res.in |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, molecular orbital analysis would reveal the spatial distribution of these key orbitals. Typically for indole systems, the HOMO is delocalized across the bicyclic ring structure. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. niscpr.res.in The specific placement of the iodo and methyl groups would influence the energies and localizations of these orbitals, thereby fine-tuning the molecule's electronic properties and reactivity profile. nsf.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govaip.org By simulating the movements and interactions of all atoms in the system (including the molecule of interest and its surrounding solvent), MD can reveal conformational changes, stability of molecular complexes, and solvation effects. nih.gov

For this compound, an MD simulation in an aqueous environment could predict its preferred conformations in solution and the stability of its interactions with water molecules. aip.org Furthermore, if this indole derivative is docked into the active site of a protein, MD simulations can be used to assess the stability of the protein-ligand complex. espublisher.comtandfonline.com Such simulations can reveal whether the initial binding pose predicted by docking is maintained over time, providing a more rigorous evaluation of its potential as an inhibitor or ligand. tandfonline.com

In Silico Screening and Molecular Docking Studies in Drug Discovery

In silico techniques are indispensable in modern drug discovery for identifying and optimizing lead compounds. These methods computationally screen large libraries of molecules against biological targets to prioritize candidates for experimental testing. nih.govisfcppharmaspire.com

Prediction of Binding Affinities and Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is used to predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net

For this compound, docking studies could be performed against a wide range of therapeutic targets known to interact with indole-based ligands, such as kinases, G-protein coupled receptors, or enzymes like dihydrofolate reductase. tandfonline.comnih.gov The docking results would predict how the molecule fits into the target's binding site and identify key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions involving the indole ring, methyl group, or iodine atom. researchgate.net These predictions are the first step in assessing the compound's potential to modulate the activity of a specific biological target. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target Note: This table is for illustrative purposes to show the type of data generated from a docking study and does not represent actual experimental results.

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Indole N-H with backbone carbonyl of GLU-121 |

| Hydrophobic Interactions | Indole ring with LEU-78, VAL-85; Methyl group with ALA-105; Iodine atom with MET-120 |

| Predicted Inhibition Constant (Ki) | ~500 nM |

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govacs.org Computational models are highly effective for developing SAR by systematically modifying a lead compound in silico and predicting the effect of these modifications on binding affinity or other properties. researchgate.netnih.gov

Starting with this compound as a scaffold, computational SAR studies could explore variations such as:

Positional Isomerism: Moving the iodo or methyl groups to different positions on the indole ring to see how this impacts target binding. Studies on brominated indoles have shown that the halogen's position significantly affects anti-inflammatory activity. mdpi.com

Halogen Substitution: Replacing the iodine with other halogens (F, Cl, Br) to probe the role of size and electronegativity in target interactions.

Methyl Group Modification: Replacing the methyl group with other small alkyl or functional groups to optimize hydrophobic or hydrogen-bonding interactions.

By docking each of these virtual analogs into the target protein, a computational SAR model can be built. This model can guide synthetic chemistry efforts by predicting which modifications are most likely to improve potency and selectivity, thereby accelerating the drug design process. nih.govsci-hub.ru

In-Silico Spectroscopic Data for this compound Not Found in Publicly Accessible Research

A comprehensive search for published computational and theoretical studies focused on the spectroscopic properties of the chemical compound this compound has yielded no specific results. Despite targeted queries for first-principles predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, no dedicated research articles or datasets containing this information could be located in the accessible scientific literature.

First-principles, or ab initio, computational methods are powerful tools in modern chemistry for predicting the structural, electronic, and spectroscopic properties of molecules. These calculations, which are based on the fundamental laws of quantum mechanics, can provide valuable insights into a molecule's behavior and characteristics before it is synthesized or experimentally analyzed. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to simulate NMR chemical shifts, vibrational frequencies, and electronic transitions, respectively.

However, for the specific molecule of this compound, there appear to be no publicly available studies where these computational techniques have been applied and the results published. While the broader class of substituted indoles has been the subject of numerous theoretical investigations, the unique combination of iodo and methyl substituents at the 4 and 6 positions of the indole ring has not been specifically detailed in computational spectroscopic literature found through the conducted searches.

Consequently, the generation of an article containing detailed research findings and data tables on the predicted spectroscopic properties of this compound from first principles is not possible at this time. Such a task would require access to original research that does not appear to be available in the public domain.

Biological and Medicinal Chemistry Research of 4 Iodo 6 Methyl 1h Indole and Its Derivatives

Broad Spectrum Biological Activities of Indole (B1671886) Derivatives

Indole and its various substituted forms are recognized for their multifaceted therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. www.gov.ukresearchgate.net The substitution pattern on the indole ring plays a critical role in modulating the biological activity of these compounds. nih.gov Halogenation, such as the introduction of an iodine atom, and alkylation, with groups like methyl, are common strategies employed by medicinal chemists to enhance the potency and selectivity of indole-based drug candidates. While extensive research exists for the indole class as a whole, specific data for many individual derivatives, including 4-iodo-6-methyl-1H-indole, remains limited in publicly accessible scientific literature.

The indole scaffold is a key component in numerous anticancer agents, both natural and synthetic. nih.govnih.govsigmaaldrich.com Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are prominent examples of indole-containing natural products used in chemotherapy. sigmaaldrich.com Synthetic indole derivatives have been developed to target various mechanisms involved in cancer progression, including the inhibition of tubulin polymerization, protein kinases, and cell cycle progression. nih.govnih.gov The introduction of substituents on the indole ring can significantly influence anticancer efficacy. For instance, studies have shown that methyl substitution at the N-1 position can enhance cytotoxic activity. nih.gov Similarly, halogenated indoles have demonstrated potent antitumor effects.

A comprehensive search of scientific databases and literature reveals a lack of specific studies evaluating the anticancer potential of this compound. While research on related structures, such as other halogenated or methylated indoles, shows significant promise in this area, direct experimental data on the cytotoxic or antiproliferative effects of this compound against cancer cell lines is not currently available.

Table 1: Anticancer Activity of Selected Indole Derivative Classes

| Derivative Class | Mechanism of Action | Example Cancer Cell Lines |

|---|---|---|

| Halogenated Indoles | Varies; potential for enhanced binding affinity | KB, H460, HT-29 |

| N-Methyl Indoles | Enhanced cytotoxic activity | Various nih.gov |

Note: This table represents general findings for classes of indole derivatives, as specific data for this compound is not available.

Indole derivatives are a significant class of compounds investigated for their ability to combat bacterial and fungal infections. The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, with indole-based compounds showing considerable promise. Their mechanisms of action are diverse and can include the disruption of bacterial cell division, inhibition of biofilm formation, and interference with essential enzymes. Studies on various substituted indoles have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

In the realm of antifungal research, indole derivatives have also proven effective. For example, compounds such as 3-hydroxy-5-iodo-3-(5-iodo-1H-indol-3-yl)indolin-2-one have exhibited good activity against plant pathogenic fungi. 1H-indole-4,7-diones have shown potent activity against pathogenic fungi like Candida krusei and Aspergillus niger.

Despite the well-documented antimicrobial and antifungal properties of the indole family, specific research detailing the efficacy of this compound against bacterial or fungal strains could not be identified in the reviewed literature.

Table 2: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect |

|---|---|---|

| Indole-Triazole Derivatives | Staphylococcus aureus, Candida albicans | Broad-spectrum activity |

| 3-hydroxy-5-iodo-3-(5-iodo-1H-indol-3-yl)indolin-2-one | Rhizoctonia solani | Good antifungal activity |

Note: This table provides examples from the broader indole family due to the absence of specific data for this compound.

The indole nucleus serves as a foundational structure for numerous compounds with significant antiviral activity against a range of viruses, including Hepatitis C virus (HCV) and influenza. These derivatives can interfere with various stages of the viral life cycle, such as entry, replication, and assembly. The structural versatility of the indole scaffold allows for modifications that can lead to potent and selective antiviral agents.

Following a thorough literature review, no specific studies concerning the antiviral properties of this compound were found. Research into the antiviral potential of this specific compound has yet to be published.

Indole derivatives are well-established as anti-inflammatory agents. The most famous example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used to reduce pain, fever, and inflammation. www.gov.uk The mechanism of action for many indole-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. Researchers have synthesized and tested numerous novel indole derivatives, targeting enzymes like COX-2 and 5-LOX to develop agents with improved efficacy and better safety profiles.

Specific experimental data on the anti-inflammatory effects of this compound is not present in the current scientific literature. While the core indole structure suggests potential activity, dedicated studies are required to confirm and characterize any such properties.

Many indole derivatives have been investigated for their antioxidant properties. They can act as free radical scavengers and protect cells from oxidative damage, which is implicated in numerous chronic diseases. The antioxidant activity is often attributed to the hydrogen-donating ability of the N-H group on the indole ring. The nature and position of substituents can modulate this capacity. For example, gramine (B1672134) [3-(dimethylaminomethyl)indole] and its derivatives have shown cytoprotective activity against oxidative hemolysis.

A review of available research indicates that the antioxidant capacity of this compound has not been specifically evaluated or reported.

The indole scaffold has been extensively utilized in the development of inhibitors against the human immunodeficiency virus (HIV). Indole-based compounds have been designed to target various viral proteins, most notably HIV-1 reverse transcriptase and integrase. For instance, Delavirdine is an indole-containing non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used in antiretroviral therapy. Recent studies have explored novel 3-oxindole derivatives that inhibit Tat-mediated viral transcription, with a 4,6-dimethyl substituted compound showing potent activity.

There is currently no published research on the anti-HIV activity of this compound. Its potential as an HIV inhibitor remains unexplored.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Vincristine |

| Vinblastine |

| 3-hydroxy-5-iodo-3-(5-iodo-1H-indol-3-yl)indolin-2-one |

| Indomethacin |

| Gramine |

Antitubercular Activity

The indole framework is a key component in the development of novel antitubercular agents, a critical need spurred by rising drug resistance in Mycobacterium tuberculosis (Mtb). nih.gov Various functionalized indole derivatives have demonstrated significant activity against Mtb. nih.gov

Research has shown that indole-2-carboxamides are a promising class of antitubercular agents that target the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.orgchemrxiv.org Structure-activity relationship (SAR) studies reveal that substitutions on the indole ring are critical for activity. For instance, a study on indole-2-carboxamide analogues found that compound 8g (an N-adamantanyl-5-chloro-1H-indole-2-carboxamide) displayed potent activity against the drug-sensitive Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 μM. rsc.org This compound also showed high selectivity, suggesting minimal cytotoxicity to mammalian cells. rsc.org

Furthermore, studies on other indole hybrids have indicated that halogen substitutions often enhance antitubercular activity. nih.gov For example, indolizine (B1195054) derivatives, which are structurally related to indoles, showed that a bromo group on an associated benzoyl moiety was crucial for potent activity against both susceptible and multi-drug-resistant (MDR) strains of Mtb. mdpi.com Specifically, a formyl- and bromo-substituted indolizine (compound 4 in the study) was the most active in its series. mdpi.com This suggests that the iodine atom at the C-4 position and the methyl group at the C-6 position of this compound could contribute significantly to its potential antimycobacterial profile.

| Compound Class | Specific Derivative Example | Activity Highlight | Target/Mechanism | Reference |

|---|---|---|---|---|

| Indole-2-Carboxamides | N-adamantanyl-5-chloro-1H-indole-2-carboxamide (8g) | MIC = 0.32 μM against Mtb H37Rv | MmpL3 Inhibition | rsc.org |

| Indole-derived Spirothiazolidinones | N-benzylated indole mannich bases | MIC = 6.25 µg/mL | Not specified | nih.gov |

| Indolizines | Formyl- and bromo-substituted indolizine | MIC = 4 µg/mL against H37Rv; 32 µg/mL against MDR strains | CYP121, Malate synthase, DNA GyrB ATPase (putative) | mdpi.com |

Antihypertensive Activity

Indole and its derivatives have been investigated for their potential to lower blood pressure. arabjchem.org Various synthetic pathways have yielded indole analogues with significant antihypertensive effects, often acting through mechanisms like β-adrenergic receptor antagonism and vasodilation. nih.govacs.org

One area of research involves indole derivatives of phenoxypropanolamines. Studies on these compounds revealed that substitutions on the indole ring influenced their vasodilating properties. For example, a 5-methoxy substitution on the indole ring was found to confer better vasodilation. arabjchem.org Another study described the synthesis of N-acetamido substituted 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles, some of which showed a significant reduction in arterial pressure in spontaneously hypertensive rats (SHR). nih.gov

Additionally, indole-3-pyruvic acid (IPA), a keto analogue of tryptophan, has demonstrated antihypertensive properties. Repeated oral administration of IPA significantly decreased systolic blood pressure in several rat models of hypertension and partially inhibited the development of hypertension in young SHR. nih.gov This effect is believed to be correlated with an increase in cerebral serotonin (B10506) metabolism. nih.gov These findings underscore the potential of the indole scaffold as a platform for developing new antihypertensive drugs. arabjchem.org

Specific Biological Targets and Mechanisms of Action for Indole-Based Compounds

The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of biological targets.

Enzyme Inhibition Studies

The indole scaffold is a common feature in many enzyme inhibitors.

Cyclooxygenase (COX): Certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. Docking studies revealed that these compounds could bind effectively within the COX-2 active site, with hydrogen bonding interactions similar to the established drug indomethacin. nih.gov

α-Glucosidase: Indole-based Schiff base derivatives have been developed as potent α-glucosidase inhibitors for managing hyperglycemia. A study found that a derivative with a C5-methoxy group and a 3-bromophenyl substituent exhibited significantly higher inhibitory activity (IC₅₀ = 10.89 µM) than the reference drug acarbose. The indole scaffold contributes to π-stacking interactions within the enzyme's active site. mdpi.com

DNA Gyrase: Indolizine derivatives have been studied for their potential to inhibit essential bacterial enzymes. In silico studies suggested that active antitubercular indolizines have favorable interactions with the DNA GyrB ATPase subunit, indicating a potential mechanism of action. mdpi.com

Receptor Modulation

Indole derivatives are well-known for their ability to modulate various receptors.

Sigma Receptors: A series of novel indole-based analogues have been synthesized and evaluated for their affinity to sigma receptors. By modifying the indole ring at the C-3 position and the indole nitrogen, researchers developed compounds with high nanomolar affinity for the sigma-2 receptor and significant selectivity over the sigma-1 subtype. For instance, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f) was identified as a highly potent and selective sigma-2 receptor ligand. nih.gov

Melatonin (B1676174) Receptors: The indole ring is the core structure of the neurohormone melatonin. Synthetic strategies have been developed to create new 2,3-dihydroindole derivatives as analogues of melatonin to explore their binding affinity for melatonin receptors and their potential as neuroprotective agents. mdpi.com

Interaction with Biomolecules

Beyond enzymes and receptors, indole derivatives can interact with other crucial biomolecules.

Tubulin Polymerization Inhibition: The indole nucleus is a key structural feature in a variety of natural and synthetic compounds that inhibit tubulin polymerization, a critical process in cell mitosis. nih.govnih.gov This mechanism makes them potent anticancer agents. Classes of indole-based tubulin inhibitors include aroylindoles, arylthioindoles, and bis-indole derivatives. nih.gov Their binding at the colchicine (B1669291) site on β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

DNA Interaction: The planar aromatic structure of the indole ring allows for intercalation into the DNA double helix. acs.org This interaction can be a mechanism for the cytotoxic effects of certain indole derivatives. The development of on-DNA synthesis methods for creating multisubstituted indoles highlights the compatibility and potential for direct interaction between this scaffold and DNA. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

SAR studies are crucial for optimizing the biological activity of the indole scaffold. The nature and position of substituents on the indole ring dictate the potency and selectivity of the compounds.

Influence of Halogen Substitution: Halogenation is a common strategy to enhance the biological activity of indole derivatives. Studies on brominated indoles from marine molluscs found that mono-brominated indole and isatin (B1672199) compounds showed significant inhibitory activity against inflammatory mediators like NO, TNFα, and PGE2, and were more active than their non-brominated counterparts. nih.gov The position of the halogen is also critical; substitutions at C-5 or C-6 have been shown to increase biological activity in some isatin derivatives. nih.gov In the context of antitubercular agents, halogen substitution on the indole ring or associated moieties consistently correlates with improved potency. nih.gov This suggests the 4-iodo substituent of this compound is likely to be a key contributor to its potential bioactivity.

Influence of Alkyl Substitution: The position and size of alkyl groups also modulate activity. In a series of 1,6-disubstituted indoles designed as nitric oxide synthase (NOS) inhibitors, varying the side chain at the 1-position was key to identifying potent and selective inhibitors. mdpi.com Similarly, for antitubercular indolizines, a methyl group at the C-7 position was found to be important for activity. mdpi.com The C-6 methyl group in this compound, therefore, likely plays a role in tuning its interaction with biological targets.

Role of Substituents at C-3: The C-3 position of the indole ring is a frequent site for modification to alter pharmacological activity. For HIV-1 fusion inhibitors, substitutions at the C-3 position were explored to create interactions in the target's hydrophobic pocket. nih.gov For many classes of bioactive compounds, including tubulin inhibitors and receptor modulators, the group at C-3 is a primary determinant of potency and selectivity. nih.govrsc.org

| Indole Position | Substituent Type | Observed Effect on Activity | Biological Context | Reference |

|---|---|---|---|---|

| C-5 / C-6 | Halogen (e.g., Bromo, Chloro) | Increased anti-inflammatory and antitubercular activity | Inhibition of NO/TNFα; Mtb growth inhibition | rsc.orgnih.gov |

| C-1 (N-position) | Alkyl/Benzyl chains | Modulates selectivity and potency | Nitric Oxide Synthase (NOS) Inhibition | mdpi.com |

| C-3 | Aryl groups, various side chains | Often essential for potent activity and target binding | Sigma Receptor Modulation, HIV Fusion Inhibition | nih.govnih.gov |

| C-5 | Methoxy group | Enhanced vasodilating and α-glucosidase inhibitory properties | Antihypertensive; Antidiabetic | arabjchem.orgmdpi.com |

Impact of Iodine Substitution at C4 on Bioactivity

The introduction of a halogen atom, such as iodine, onto the indole scaffold can significantly influence its biological profile. Halogenation, particularly at the C4 position, can modulate factors like lipophilicity, metabolic stability, and receptor-binding interactions. The iodine atom, being the largest and most polarizable of the stable halogens, can introduce unique properties to a molecule.

One of the key impacts of iodine substitution is its potential to form halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base, which can contribute to the binding affinity of a ligand to its biological target. In the context of drug design, an iodine atom can act as a bioisostere for other functional groups, potentially improving ligand recognition and affinity. nih.gov For instance, in some protein-ligand complexes, an iodine atom has been shown to interact favorably with backbone carbonyl oxygens. nih.gov

Furthermore, iodinated compounds have demonstrated a range of biological activities. For example, certain iodinated indole derivatives have been investigated for their anticancer properties. The position and nature of the halogen substituent can be critical for cytotoxicity. While direct studies on 4-iodo-indoles are scarce, research on other halogenated indoles suggests that the electron-withdrawing nature and steric bulk of the iodine atom at the C4 position could influence the molecule's interaction with various enzymatic targets.

The presence of iodine can also impact the metabolic fate of the compound. The carbon-iodine bond can be susceptible to metabolic dehalogenation, which could be a factor in both the compound's duration of action and its potential for generating reactive metabolites.

Role of Methyl Group at C6 in Pharmacophore Development

The methylation of the indole ring is a common strategy in the development of pharmacologically active compounds. A methyl group at the C6 position can influence the molecule's properties in several ways, including its lipophilicity, steric profile, and metabolic stability. The addition of a methyl group generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of pharmacophore development, a methyl group can serve multiple roles. It can act as a hydrophobic anchor, fitting into a specific hydrophobic pocket within a receptor's binding site. This can lead to enhanced binding affinity and selectivity. For instance, in the development of anti-inflammatory agents, the presence and position of methyl groups on the indole ring have been shown to be important for activity.

The C6 position of the indole ring is on the benzenoid portion, and substitution at this site can influence the electronic properties of the entire ring system. A methyl group is weakly electron-donating, which can subtly alter the reactivity and intermolecular interactions of the indole.

Moreover, the methyl group at C6 can protect that position from metabolic oxidation, potentially leading to a longer biological half-life. The strategic placement of methyl groups is a key consideration in lead optimization to block metabolic hotspots.

Influence of N1-Substitutions and Other Ring Modifications

Modification of the indole nitrogen (N1) is a frequently employed strategy to modulate the biological activity of indole derivatives. The N-H proton of the indole ring can act as a hydrogen bond donor, and its substitution can have profound effects on receptor binding and physicochemical properties. researchgate.net

Introducing substituents at the N1 position can alter the molecule's polarity, solubility, and ability to cross cell membranes. For example, the addition of a lipophilic group at N1 can enhance oral bioavailability. Conversely, the introduction of a polar group can increase water solubility.

From a pharmacodynamic perspective, N1-substitution can orient the rest of the molecule within a binding pocket, leading to improved affinity or a change in the mode of action. Studies on various N-substituted indole derivatives have shown that this position is critical for a range of activities, including anticancer and antimicrobial effects. yeditepejhs.org For a this compound scaffold, N1-functionalization would offer a versatile handle to explore a wide chemical space and optimize its biological profile.

Preclinical Evaluation and Lead Optimization

The preclinical evaluation of a novel chemical entity like this compound would involve a series of in vitro and in vivo studies to assess its biological activity, selectivity, and pharmacokinetic properties.

In Vitro Biological Assays

The initial step in the preclinical evaluation is to screen the compound against a panel of relevant biological targets. Given the broad range of activities reported for substituted indoles, a variety of assays could be employed.

For example, based on the known activities of other iodinated and methylated indoles, this compound derivatives could be tested in:

Anticancer Assays: The cytotoxicity of the compounds could be evaluated against a panel of cancer cell lines using assays such as the MTT assay. yeditepejhs.org Mechanistic studies could follow to determine if the compounds induce apoptosis or inhibit specific kinases.

Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the compounds could be determined against a range of bacterial and fungal strains to assess their antimicrobial potential. nih.gov

Enzyme Inhibition Assays: Based on the structural features, the compounds could be tested for their ability to inhibit specific enzymes, such as cyclooxygenases (COX) for anti-inflammatory activity or tyrosinase for applications in hyperpigmentation. nih.govmdpi.com

The following table illustrates hypothetical in vitro data for a series of N1-substituted this compound derivatives, based on activities observed for other indole compounds.

| Compound | N1-Substituent | Anticancer IC50 (µM) (MCF-7) | Antibacterial MIC (µg/mL) (S. aureus) |

| 1 | -H | >100 | 64 |

| 2 | -CH3 | 55 | 32 |

| 3 | -Benzyl | 25 | 16 |

| 4 | -COCH3 | 78 | >128 |

In Vivo Studies Relevant to Functionalized Indoles

Compounds that show promising activity in in vitro assays would be advanced to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic profiles. The choice of animal model would depend on the therapeutic area of interest.

For instance, if a compound demonstrates significant in vitro anti-inflammatory activity, it could be tested in a carrageenan-induced paw edema model in rats to assess its in vivo anti-inflammatory effects. nih.gov Key parameters to be measured would include the reduction in paw volume and changes in inflammatory markers.

If a compound shows potent anticancer activity in vitro, its efficacy could be evaluated in a mouse xenograft model where human cancer cells are implanted into immunocompromised mice. nih.gov Tumor growth inhibition would be the primary endpoint.

Pharmacokinetic studies would also be crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These studies provide essential information on the compound's bioavailability, half-life, and clearance, which are critical for determining its potential as a drug candidate. nih.gov

The following table provides an example of potential in vivo data for a lead compound from the this compound series.

| Compound | Animal Model | Efficacy | Oral Bioavailability (%) |

| 3 | Rat Carrageenan Paw Edema | 45% inhibition at 10 mg/kg | 30 |

| 3 | Mouse Xenograft (MCF-7) | 50% tumor growth inhibition at 20 mg/kg | 30 |

Applications in Materials Science and Supramolecular Chemistry

Development of Organic Electronic Materials

The pursuit of novel organic materials for electronic devices is driven by the promise of low-cost, flexible, and large-area applications. researchgate.net Indole (B1671886) derivatives have emerged as a versatile class of compounds in this field due to their inherent charge-transport capabilities and tunable electronic properties.

While direct studies on 4-iodo-6-methyl-1H-indole as an organic semiconductor are not extensively documented, research on related iodinated indole derivatives suggests significant potential. The introduction of iodine atoms into organic molecules can profoundly influence their solid-state packing and electronic properties, which are critical for charge transport in organic field-effect transistors (OFETs).

A notable example is the study of 5,5'-diiodoindigo, an indigo (B80030) derivative containing an indole moiety. This compound has demonstrated excellent ambipolar transistor properties, with hole and electron mobilities reaching up to 0.42 cm²/Vs and 0.85 cm²/Vs, respectively. researchgate.net The remarkable performance is attributed to the presence of iodine, which facilitates strong intermolecular iodine-iodine interactions. These interactions promote a molecular arrangement in thin films that is favorable for charge transport. researchgate.net The polarizability of the halogen atom, which increases down the group, plays a crucial role, with iodine having a particularly strong polarizing power. researchgate.net

The methyl group at the 6-position of this compound can also influence the semiconducting properties. Alkyl chains are often incorporated into organic semiconductors to improve solubility and influence molecular packing. The interplay between the electron-withdrawing nature of the iodo group and the electron-donating nature of the methyl group, along with their steric effects, would likely result in unique solid-state arrangements and electronic characteristics for this compound, making it a promising candidate for investigation in organic electronics.

Table 1: Comparison of Ambipolar Mobilities in Indigo-Based Organic Field-Effect Transistors

| Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |

| 5,5'-diiodoindigo | 0.42 | 0.85 |

| Phenyl-substituted indigo | 0.56 | 0.95 |

This table is based on data for related indigo derivatives and is intended to illustrate the potential of iodinated indole structures in organic semiconductors. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor (D-π-A) architectures are prime candidates for NLO materials due to their potential for large second-order hyperpolarizabilities. researchgate.net The indole nucleus, being an excellent electron donor, is a common component in the design of NLO chromophores.

Studies on various indole derivatives have demonstrated their potential for NLO applications. For instance, the investigation of Indole-7-carboxyldehyde revealed a significant first-order hyperpolarizability, suggesting good NLO activity. researchgate.net The introduction of substituents that enhance the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key strategy in designing efficient NLO materials.

Halogen Bonding Interactions in Crystal Engineering and Self-Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.com This interaction has emerged as a powerful tool in crystal engineering for the design of supramolecular architectures. mdpi.com The iodine atom, being the most polarizable of the halogens, forms the strongest halogen bonds.

The directional nature of halogen bonds makes them highly valuable for the controlled assembly of molecules in the solid state. In this compound, the iodine atom at the 4-position is a potential halogen bond donor. This allows for the rational design of co-crystals and other supramolecular assemblies.

For example, iodinated aromatic compounds can form halogen bonds with various Lewis basic sites, such as carbonyl oxygen atoms, leading to the formation of well-defined supramolecular sheets. nih.gov The self-assembly of peptides has also been shown to be significantly amplified by the introduction of iodine, leading to the formation of robust hydrogels at much lower concentrations. nih.gov This highlights the strength and utility of iodine-mediated halogen bonding in directing supramolecular organization. The presence of the N-H group in the indole ring of this compound provides an additional site for hydrogen bonding, allowing for the formation of complex networks involving both hydrogen and halogen bonds.

The presence of a halogen substituent on a molecule can significantly influence a variety of weak intermolecular interactions that govern its crystal packing. In the case of this compound, the iodine atom can participate in several types of non-covalent interactions beyond the classic halogen bond.

For this compound, one would expect a rich variety of intermolecular contacts. The iodine atom could participate in I···π interactions with the aromatic rings of neighboring molecules. The methyl group's C-H bonds could act as weak hydrogen bond donors, forming C-H···O or C-H···I interactions if suitable acceptors are present. The indole N-H group is a strong hydrogen bond donor, likely forming N-H···N or N-H···I interactions. The π-system of the indole ring can also act as a hydrogen bond acceptor or participate in π-π stacking interactions. The precise nature and hierarchy of these interactions can only be definitively determined through single-crystal X-ray diffraction analysis, which is currently not available for this specific compound.

Table 2: Potential Intermolecular Interactions Involving this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-I | Lewis Base (e.g., N, O) |

| Hydrogen Bond | N-H | Lewis Base (e.g., N, O, I) |

| C-H···π | C-H (methyl, indole) | π-system (indole) |

| I···π | C-I | π-system (indole) |

| π-π Stacking | π-system (indole) | π-system (indole) |

This table represents a theoretical prediction of the types of intermolecular interactions that could be present in the solid state of this compound based on its functional groups and principles of supramolecular chemistry.

Chemo/Biosensors Development

Indole derivatives are widely utilized in the development of fluorescent and colorimetric chemosensors for the detection of various analytes, including metal ions. sjp.ac.lkresearchgate.netnih.gov The indole scaffold provides a robust platform for the design of sensors due to its inherent fluorescence properties and the ease with which it can be functionalized to include specific recognition sites. sjp.ac.lkresearchgate.net

The development of chemosensors based on this compound would leverage the unique properties imparted by its substituents. The indole nitrogen can act as a binding site for metal ions. sjp.ac.lk The electronic properties of the indole ring, which are modulated by the iodo and methyl groups, will influence the photophysical response upon analyte binding. For instance, the coordination of a metal ion could lead to a change in the fluorescence intensity (chelation-enhanced fluorescence or quenching) or a shift in the emission wavelength, providing a detectable signal. sjp.ac.lk

While specific applications of this compound in chemo/biosensing have not been reported, the broader class of indole-based sensors demonstrates high sensitivity and selectivity for various ions. nih.govnih.gov For example, indole-based sensors have been developed for the detection of Hg²⁺ and Zn²⁺. nih.govnih.gov The design of such sensors often involves linking the indole moiety to another functional group that can selectively bind the target analyte. The iodo group on this compound could also serve as a site for further chemical modification to introduce such a binding unit.

Furthermore, transcription factor-based biosensors are emerging as important tools in synthetic biology, and indole derivatives are key signaling molecules in many biological systems. nih.govresearchgate.net The development of biosensors that can detect specific indole derivatives is an active area of research. nih.govresearchgate.net The unique substitution pattern of this compound could make it a specific target for a tailor-made biosensor or a component in the development of new signaling pathways.

Future Perspectives and Research Directions

Advanced Synthetic Strategies for Complex 4-Iodo-6-methyl-1H-indole Analogs

The future of research into this compound will heavily rely on the development of sophisticated and efficient synthetic methodologies to generate a diverse library of complex analogs. The presence of the iodo group at the C4 position offers a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions will enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby allowing for a systematic exploration of the structure-activity relationship (SAR).

Furthermore, late-stage functionalization techniques are anticipated to play a pivotal role in the derivatization of the this compound core. Methodologies that allow for the selective modification of the indole (B1671886) nitrogen and other positions on the aromatic ring will be crucial for creating novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles. The development of one-pot or domino reaction sequences will also be a key area of focus to streamline the synthesis of complex analogs, making the process more time- and cost-effective.

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-6-methyl-1H-indoles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-6-methyl-1H-indoles |

| Heck Coupling | Alkenes, Pd catalyst, base | 4-Alkenyl-6-methyl-1H-indoles |

| N-Alkylation/Arylation | Alkyl/aryl halides, base | 1-Substituted-4-iodo-6-methyl-1H-indoles |

| C-H Activation | Transition metal catalysts | Functionalization at other ring positions |

Deeper Mechanistic Understanding of Reactivity and Biological Action

A fundamental understanding of the reactivity and biological mechanisms of action of this compound and its derivatives is paramount for their future development. Future research will likely focus on elucidating the electronic and steric effects of the iodo and methyl groups on the indole ring's reactivity. Computational studies, such as density functional theory (DFT) calculations, will be instrumental in predicting reaction pathways and understanding the molecule's electronic properties.

From a biological perspective, identifying the specific molecular targets of this compound analogs will be a primary objective. This will involve a range of techniques, including affinity chromatography, proteomics, and genetic screening approaches. Once a target is identified, detailed mechanistic studies will be necessary to understand the precise molecular interactions, such as hydrogen bonding, hydrophobic interactions, and halogen bonding, that govern the binding affinity and biological response. Understanding these mechanisms will be critical for the rational design of more potent and selective compounds.

Rational Design of Highly Potent and Selective Agents

The principles of rational drug design will be a cornerstone of future research to unlock the therapeutic potential of the this compound scaffold. acs.org By combining computational modeling with experimental data, researchers will be able to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.

In silico screening of virtual libraries of this compound derivatives against various biological targets will help prioritize the synthesis of the most promising candidates. researchgate.net Quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies will provide valuable insights into the key structural features required for optimal biological activity. researchgate.net Furthermore, the application of artificial intelligence and machine learning algorithms could accelerate the drug discovery process by predicting the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogs.

Table 2: Key Considerations for Rational Drug Design

| Design Strategy | Objective | Computational Tools |

| Structure-Based Design | Optimize binding to a specific target | Molecular Docking, Molecular Dynamics Simulations |

| Ligand-Based Design | Identify key pharmacophoric features | QSAR, Pharmacophore Modeling |

| ADMET Prediction | Improve drug-like properties | In silico ADMET models, Machine Learning |

Exploration of Novel Applications in Emerging Technologies

Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties of this compound and its derivatives could be harnessed for applications in emerging technologies. The indole nucleus is known to be a component of various organic materials with interesting electronic and optical properties.

Future research could explore the potential of this compound-based materials in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The presence of the heavy iodine atom could lead to interesting photophysical phenomena, such as enhanced intersystem crossing, which could be beneficial for applications in photodynamic therapy or as phosphorescent emitters. The ability to tune the electronic properties of the indole scaffold through synthetic modifications will be key to developing materials with tailored functionalities for specific technological applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-iodo-6-methyl-1H-indole with high yield and purity?

- Methodological Answer : The iodination of indole derivatives typically employs iodine with oxidizing agents (e.g., KMnO₄) in solvents like dichloromethane or acetonitrile. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 indole:I₂) are critical to minimize byproducts such as diiodinated species. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) or recrystallization improves purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Signals for the methyl group (δ ~2.4 ppm, singlet) and indole NH proton (δ ~10–12 ppm, broad) should be observed. The iodine atom at C4 deshields adjacent protons, causing distinct splitting patterns.

- ¹³C NMR : The iodine-bearing carbon (C4) appears downfield (δ ~90–100 ppm), while the methyl carbon is at δ ~20–25 ppm.

- Cross-validation with mass spectrometry (e.g., HRMS) ensures molecular weight confirmation .

Q. What solvent systems are suitable for solubility testing of this compound in pharmacological assays?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are preferred for initial dissolution due to the compound’s hydrophobic indole core. For biological assays, dilute stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility in aqueous buffers (e.g., PBS) should be validated using dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in this compound structures?

- Methodological Answer :

- Use PART and SUMP commands in SHELXL to model disorder in the methyl or iodine positions.

- Apply anisotropic displacement parameters (ADPs) to refine atomic positions.

- Validate with residual density maps (e.g., Fo-Fc) to ensure disorder is not an artifact of poor data quality. High-resolution data (≤1.0 Å) improves reliability .

Q. What strategies address contradictory bioactivity data for this compound in anticancer assays?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific interactions.

- Metabolic Stability : Assess compound degradation in cell media via LC-MS to distinguish true activity from artifact .

Q. How does the iodine substituent influence the electronic structure and reactivity of this compound?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The iodine atom’s σ-hole enhances electrophilic reactivity at C3/C5 positions.

- Experimental Validation : Conduct Suzuki-Miyaura coupling to test cross-coupling efficiency at C4. Compare with non-iodinated analogs to isolate electronic effects .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Automation : Use flow chemistry for consistent reagent mixing and temperature control.

- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress.

- Quality Control : Mandate LC-MS and elemental analysis for every batch to ensure ≤2% impurity thresholds .

Data Analysis and Presentation Guidelines

- Raw Data Management : Store NMR/MS chromatograms and crystallographic .cif files in repositories like Zenodo or institutional databases. Use appendices for large datasets (e.g., kinetic curves) to maintain readability .

- Statistical Rigor : Apply ANOVA or Student’s t-test for biological triplicates, reporting p-values and effect sizes. For crystallography, report R-factors and completeness metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.